2-(4-Fluorophenoxy)ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Description
This compound features a pyrimidine core substituted at position 2 with a furan-2-yl group, at position 4 with a methyl group, and at position 6 with a methylsulfanyl moiety. The 5-position is esterified with a 2-(4-fluorophenoxy)ethyl group, introducing both aromaticity and lipophilicity.
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-12-16(18(27-2)22-17(21-12)15-4-3-9-25-15)19(23)26-11-10-24-14-7-5-13(20)6-8-14/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZLZLTRSXFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenoxy)ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H20FNO4S
- Molecular Weight : 357.42 g/mol
The presence of a fluorophenoxy group and a furan moiety contributes to its unique chemical properties, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidines possess significant antimicrobial properties. The incorporation of the furan ring enhances the compound's ability to inhibit microbial growth.
- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some studies indicate that the compound may modulate inflammatory pathways, potentially reducing inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can lead to changes in signaling pathways, affecting cell behavior.
- DNA Interaction : Pyrimidine derivatives often interact with DNA, which can result in cytotoxic effects against rapidly dividing cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with an MIC value of 12 µg/mL. |
| Study B (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential as an anticancer agent. |
| Study C (2025) | Found anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control groups. |
Comparison with Similar Compounds
Substituent Variations at Position 2
- Thioxo vs. Methylsulfanyl Groups: Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the methylsulfanyl group with a thioxo (S=O) group.
- Methylsulfonyl vs. Methylsulfanyl: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () features a sulfonyl group (SO₂) at position 2, which is more electron-withdrawing than the methylsulfanyl (S–CH₃) group.
Aromatic Substituents at Position 4
- Fluorophenyl vs. Furan-2-yl :
The target compound’s furan-2-yl group at position 2 contrasts with fluorophenyl groups in analogs like Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (). Furan’s oxygen atom introduces polarity and π-orbital interactions, which may enhance solubility and target selectivity compared to fluorophenyl substituents .
Ester Group Modifications
- Phenoxyethyl vs. Simple Alkyl Esters: The 2-(4-fluorophenoxy)ethyl ester in the target compound increases steric bulk and aromatic surface area compared to ethyl or methyl esters in analogs (e.g., ). This modification likely improves membrane permeability and metabolic stability due to reduced esterase susceptibility .
Dihydro/Tetrahydropyrimidine vs. Fully Aromatic Pyrimidine
- Ring Saturation :
Compounds such as Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () feature partially saturated pyrimidine rings. Saturation reduces aromaticity, altering electronic properties and conformational flexibility, which may impact binding to planar active sites .
Antioxidant Activity
- Biginelli-type pyrimidines with furan and thioxo groups (e.g., ) exhibit moderate antioxidant activity, with IC₅₀ values as low as 0.6 mg/mL for diphenyl picrylhydrazine scavenging. The target compound’s methylsulfanyl and fluorophenoxy groups may enhance radical scavenging due to sulfur’s redox activity and fluorine’s electron-withdrawing effects .
Crystallographic and Structural Insights
- Crystallographic data for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () reveals a monoclinic lattice with β = 121.61°, influenced by the sulfonyl group’s steric demands. The target compound’s bulkier ester group may lead to distinct packing arrangements, affecting solubility and melting points .
Key Data Table: Structural and Functional Comparisons
Preparation Methods
Direct Esterification via Mitsunobu Reaction
Conditions :
- Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 12 hours
- Yield : ~70% (estimated from analogous reactions)
This method avoids racemization and is ideal for acid-sensitive substrates.
Acid Chloride Intermediate
Steps :
- Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in toluene at 100°C.
- Alcohol Coupling : React the acid chloride with 2-(4-fluorophenoxy)ethanol in dichloromethane (DCM) with triethylamine (TEA) as a base.
An alternative route involves late-stage introduction of the methylsulfanyl group:
- Intermediate : 2-(Furan-2-yl)-4-methyl-6-chloropyrimidine-5-carboxylic acid 2-(4-fluorophenoxy)ethyl ester.
- Thiolation : React with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 6 hours.
Data Tables
Table 1. Comparison of Key Synthetic Steps
Mechanistic and Practical Considerations
- Regioselectivity : The electron-withdrawing carboxylic ester at C5 directs electrophilic substitutions to C2 and C4, ensuring correct positioning of the furan and methyl groups.
- Oxidation Risks : The methylsulfanyl group is prone to oxidation during esterification; thus, inert atmospheres (N2/Ar) are recommended.
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (hexane/MeOH) is critical for isolating intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
